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Introduction

Methyl 6-methoxy-1H-indazole-3-carboxylate is a pivotal heterocyclic compound that serves
as a versatile intermediate in the landscape of pharmaceutical research and development. The
indazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative,
featuring a methoxy group at the 6-position and a methyl ester at the 3-position, offers unique
electronic and steric properties. These characteristics make it an essential building block for the
synthesis of a wide array of bioactive molecules. Researchers have successfully utilized this
compound in the development of novel therapeutic agents, including treatments for
neurological disorders, inflammation, and cancer.[1] Its structural framework is also
foundational in the synthesis of potent enzyme inhibitors and prostanoid EP4 receptor
antagonists intended for cancer immunotherapy.

This guide provides a comprehensive overview of the core chemical properties, validated
synthesis protocols, reactivity, and applications of Methyl 6-methoxy-1H-indazole-3-
carboxylate, designed for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of Methyl 6-methoxy-1H-indazole-3-carboxylate are
summarized below. These data are critical for its handling, characterization, and application in
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synthetic chemistry.

Property Value Source(s)

IUPAC Name methyl 6-methoxy-1H- N/A
indazole-3-carboxylate

CAS Number 885278-53-5

Molecular Formula C10H10N203 N/A

Molecular Weight 206.20 g/mol

Appearance Off-white to white solid [1]

Storage Store at 0-8 °C [1]

Synthesis Protocol: Fischer Esterification

The most direct and common method for preparing Methyl 6-methoxy-1H-indazole-3-

carboxylate is through the acid-catalyzed esterification of its parent carboxylic acid, 6-

methoxy-1H-indazole-3-carboxylic acid.

Experimental Workflow
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é Reaction Setup R

1. Dissolve 6-methoxy-1H-indazole-
3-carboxylic acid in methanol.

l

2. Cool solution to 0°C
(ice bath).

3. Add acid catalyst
(e.g., H2S0Oa4 or SOCI2) dropwise.

4 )

Reaction Execution
4. Heat mixture to reflux
for 2-5 hours.

'

5. Monitor reaction progress
by TLC.
- J

Work-up &qurification A
6. Concentrate under
reduced pressure.

:

7. Neutralize with saturated
aqueous NaHCO:s.

:

8. Extract with ethyl acetate.

:

9. Wash organic layer, dry
(NazS0a4), and concentrate.

10. Purify by column
chromatography or recrystallization.

Click to download full resolution via product page

Caption: Workflow for the synthesis of Methyl 6-methoxy-1H-indazole-3-carboxylate.
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Detailed Step-by-Step Methodology

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser,
dissolve 6-methoxy-1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous methanol
(10-20 mL per gram of acid).

Catalyst Addition: Cool the solution in an ice bath to 0°C. Slowly and dropwise, add a
catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-3 drops) or
thionyl chloride (0.2 equivalents).

o Causality Insight: The acid protonates the carbonyl oxygen of the carboxylic acid, which
significantly increases the electrophilicity of the carbonyl carbon. This activation is
essential for the nucleophilic attack by the weakly nucleophilic methanol.

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to
reflux (approximately 65°C). Maintain reflux for 2-5 hours.

o Causality Insight: Heating the reaction increases the kinetic energy of the molecules,
overcoming the activation energy barrier and accelerating the rate of esterification, which
is a reversible equilibrium-controlled process.

Monitoring: Monitor the consumption of the starting material using Thin Layer
Chromatography (TLC) until the reaction is deemed complete.

Work-up: a. Cool the mixture to room temperature and concentrate the solvent under
reduced pressure. b. Carefully neutralize the residue by adding a saturated aqueous solution
of sodium bicarbonate (NaHCO3) until effervescence ceases. c. Extract the product into an
organic solvent like ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with
brine, dry over anhydrous sodium sulfate (NazS0Oa), filter, and concentrate in vacuo to yield
the crude product.

Purification: Purify the crude solid by column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Methyl
6-methoxy-1H-indazole-3-carboxylate as a pure solid.

Spectral Data for Structural Validation
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To ensure the integrity of the synthesized compound, a thorough analysis of its spectral

properties is required. The following data serve as a reference for validation.

Analysis

Expected Observations

1H NMR

(In CDCIs or DMSO-ds) - NH Proton: Broad
singlet, 8 ~11-14 ppm. - Aromatic Protons:
Signals between & ~7.0-8.0 ppm, exhibiting
splitting patterns characteristic of a 1,2,4-
trisubstituted benzene ring. - Ester Methyl
(COOCHSs): Sharp singlet, & ~3.9-4.2 ppm. -
Methoxy (ArOCHs): Sharp singlet, 4 ~3.8-4.0
ppm.

13C NMR

(In CDCls or DMSO-ds) - Carbonyl Carbon
(C=0): 6 ~160-165 ppm. - Aromatic Carbons:
Signals in the range of d ~95-160 ppm. The
carbon attached to the methoxy group will be
significantly shielded. - Ester Methyl Carbon: &
~52 ppm. - Methoxy Carbon: & ~55 ppm.

Mass Spec. (MS)

[M+H]*: Expected at m/z = 207.07.

Note: Exact chemical shifts (&) may vary slightly depending on the solvent and spectrometer

used.

Chemical Reactivity and Derivatization

Methyl 6-methoxy-1H-indazole-3-carboxylate possesses two primary sites of reactivity: the

indazole nitrogen (N1/N2) and the C3-ester group. This dual reactivity makes it a valuable

precursor for creating diverse chemical libraries.

Key Reaction: N-Alkylation

The N-H proton of the indazole ring is acidic and can be removed by a base, rendering the

nitrogen nucleophilic for subsequent alkylation. However, a significant challenge is controlling

the regioselectivity, as alkylation can occur at either the N1 or N2 position.[1][2]
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Methyl 6-methoxy-
1H-indazole-3-carboxylate

Base (e.g., NaH, Cs2C0Os)
Alkyl Halide (R-X)
in THF or Dioxane
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(DEAD, PPhs, R-OH)
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Heat / Lewis Acid

N1-Alkylated Product N2-Alkylated Product Indazole-3-carboxamide
(Thermodynamic) (Kinetic) Derivative
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Caption: Key reaction pathways for Methyl 6-methoxy-1H-indazole-3-carboxylate.

Protocol for Selective N1-Alkylation

Achieving high regioselectivity is crucial. Conditions employing strong, non-coordinating bases
in aprotic solvents strongly favor the thermodynamically more stable N1-alkylated product,
often due to steric hindrance at the N2 position created by a chelated intermediate with the C3-
ester.[1][3][4]

e Setup: Dissolve Methyl 6-methoxy-1H-indazole-3-carboxylate (1.0 equiv) in an anhydrous
aprotic solvent such as Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or
Nitrogen).

o Deprotonation: Cool the solution to 0°C. Add sodium hydride (NaH, 60% dispersion in
mineral oil, 1.2 equiv) portion-wise. Stir at 0°C for 30 minutes, then allow it to warm to room
temperature for another 30 minutes.

o Causality Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the
indazole N-H, generating the sodium indazolide salt. The sodium cation can chelate
between the indazole nitrogen and the ester carbonyl, sterically blocking the N2 position
from the incoming electrophile.[1]

o Alkylation: Re-cool the mixture to 0°C and add the alkylating agent (e.g., benzyl bromide, 1.1
equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 16-24
hours.
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e Quenching and Work-up: Upon completion, carefully quench the reaction by the slow
addition of a saturated agueous ammonium chloride (NH4Cl) solution. Extract the product
with an organic solvent, wash, dry, and concentrate.

« Purification: Purify the product via column chromatography to isolate the desired N1-
alkylated regioisomer.

Applications in Drug Discovery and Medicinal
Chemistry

The structural motif of Methyl 6-methoxy-1H-indazole-3-carboxylate is integral to the
development of a range of therapeutic agents.

e Oncology: The indazole core is a key component of numerous kinase inhibitors. This
intermediate is used to synthesize compounds that target specific enzymes involved in
cancer cell proliferation and survival.[1] It is a precursor for potent prostanoid EP4 receptor
antagonists, which are being investigated for their role in colorectal cancer immunotherapy.

» Neurological Disorders: Derivatives have been synthesized and evaluated for their activity on
targets within the central nervous system.[1]

o Synthetic Cannabinoids: The molecule serves as a starting material for the synthesis of
various synthetic cannabinoids, which are primarily used as research tools to study the
endocannabinoid system.[5]

o Anti-inflammatory Agents: The indazole scaffold is present in several compounds with
demonstrated anti-inflammatory properties.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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